tranylcypromine, also known by its trade name Parnate, is a non-hydrazine monoamine oxidase inhibitor (MAOI). [] It is classified as a cyclopropylamine derivative. [] tranylcypromine plays a significant role in scientific research, particularly in the fields of neuroscience, pharmacology, and biochemistry. It serves as a valuable tool for investigating the functions of monoamine oxidases (MAO) and their role in various physiological processes.
Tranylcypromine is classified as a monoamine oxidase inhibitor (MAOI) and is chemically described as trans-2-phenylcyclopropyl-1-amine. It is derived from the cyclization of the isopropylamine side chain of amphetamine . The compound is utilized in the treatment of mood disorders, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) due to its ability to increase the availability of neurotransmitters such as serotonin, norepinephrine, and dopamine .
The synthesis of tranylcypromine involves several methods, with one prominent approach beginning with the protection of the amine group in (trans)-2-(4-hydroxyphenyl)cyclopropanamine. This step is followed by a Mitsunobu reaction to facilitate further modifications, leading to the final product through acidic deprotection .
Another method includes the synthesis of cyclopropane carboxylic acid that undergoes a Curtius rearrangement to yield the amine. This process typically starts with a cinnamate and carbanion union or a styrene with a carbenoid . The key steps in these synthetic routes include:
The molecular structure of tranylcypromine consists of a cyclopropyl group attached to a phenyl ring and an amine functional group. The structural formula can be represented as:
Key structural features include:
The compound exhibits chirality due to its stereocenter at the cyclopropyl position, influencing its biological activity .
Tranylcypromine participates in various chemical reactions primarily related to its function as an MAOI. These reactions involve:
Tranylcypromine functions primarily by inhibiting monoamine oxidase enzymes, which are responsible for the degradation of neurotransmitters. By irreversibly binding to these enzymes:
The pharmacodynamic effects persist long after plasma levels decrease due to irreversible binding characteristics.
Tranylcypromine possesses distinct physical and chemical properties:
These properties are crucial for understanding its pharmacokinetics and therapeutic application.
Tranylcypromine is primarily used in clinical settings for:
Additionally, ongoing research explores tranylcypromine derivatives as potential inhibitors for lysine-specific demethylase 1 (LSD1), highlighting its versatility beyond traditional applications .
Tranylcypromine (TCP) emerged from an unexpected trajectory in psychopharmacology. Initially developed as an analog of amphetamine, it was first synthesized in 1948 during structural exploration of sympathomimetic amines [2] [6]. Unlike contemporary antidepressant candidates, TCP was originally investigated as a potential nasal decongestant. However, clinical trials revealed its inefficacy for this purpose, leading researchers to abandon it until 1959, when its potent monoamine oxidase inhibition was serendipitously discovered [1] [9]. This pivotal finding redirected TCP’s application toward psychiatric therapeutics.
Smith, Kline & French (SKF) spearheaded TCP’s clinical development, marketing it in the United Kingdom in 1960 under the brand name Parnate®. The U.S. Food and Drug Administration (FDA) approved TCP in 1961 for major depressive disorder without melancholia [2] [9]. However, safety concerns soon surfaced. By February 1964, reports of hypertensive crises—some fatal due to intracranial bleeding—prompted its temporary withdrawal. Critical reevaluation concluded that these adverse events stemmed primarily from dietary interactions rather than intrinsic toxicity. Consequently, TCP was reintroduced later that year with stringent dietary restrictions and enhanced warnings, cementing its role as a second-line antidepressant for treatment-resistant cases [2] [6].
Table 1: Key Historical Milestones in Tranylcypromine Development
Year | Event | Significance |
---|---|---|
1948 | Initial synthesis by Burger and Yost | Created as structural analog of amphetamine |
1959 | Discovery of MAO inhibitory activity | Repurposed from failed decongestant to antidepressant |
1960 | UK market introduction (Parnate®) | First clinical availability |
1961 | FDA approval for depression | Formalized indication for major depressive disorder |
1964 | Temporary market withdrawal | Hypertensive crisis fatalities led to safety review |
Late 1964 | Reintroduction with dietary restrictions | Established modern risk-mitigation protocols for MAOIs |
Tranylcypromine belongs to the cyclopropylamine class, distinguished by its unique fused-ring system. Its IUPAC name is (±)-trans-2-phenylcyclopropan-1-amine, reflecting a racemic mixture of (1R,2S) and (1S,2R) enantiomers [2] [8]. This non-hydrazine structure differentiates TCP from earlier MAOIs like phenelzine and isocarboxazid, which feature hydrazine moieties linked to hepatotoxicity [7]. The cyclopropane ring forces a rigid trans-configuration, enabling optimal interaction with the monoamine oxidase enzyme’s flavin cofactor [9].
TCP’s molecular formula is C₉H₁₁N, with a molecular weight of 133.19 g/mol [8]. It demonstrates high lipid solubility, facilitating blood-brain barrier penetration. The compound exhibits biphasic absorption kinetics in some individuals, attributed to differential absorption rates of its enantiomers [1]. Pharmaceutical formulations typically utilize salts to enhance stability:
TCP’s structural resemblance to amphetamine underpins its mild stimulant properties. The phenylcyclopropylamine core allows irreversible covalent binding to MAO while the aromatic ring engages in hydrophobic interactions within the enzyme’s substrate cavity [1] [9].
Table 2: Key Chemical Properties of Tranylcypromine and Salts
Property | Tranylcypromine Free Base | Hydrochloride Salt | Sulfate Salt |
---|---|---|---|
CAS Registry Number | 155-09-9 | 1986-47-6 | 13492-01-8 |
Molecular Formula | C₉H₁₁N | C₉H₁₁N·HCl | (C₉H₁₁N)₂·H₂SO₄ |
Molecular Weight (g/mol) | 133.19 | 169.65 | 364.46 |
Appearance | Liquid | White to light beige powder | Crystals |
Melting Point | - | 162–169°C | - |
Solubility | - | Slightly soluble in water | Freely soluble in water |
Chirality | Racemic mixture | Racemic mixture | Racemic mixture |
Tranylcypromine catalyzed a paradigm shift in MAOI development. Pre-1960s MAOIs like iproniazid were hydrazine derivatives with substantial hepatotoxicity risks [7]. TCP’s non-hydrazine structure offered a safer profile, renewing interest in MAO inhibition as a therapeutic strategy [6] [9]. Its irreversible binding mechanism—forming a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor—produced sustained enzyme inactivation, permitting once- or twice-daily dosing despite a short plasma half-life (1.5–3.2 hours) [1] [3].
TCP exhibits balanced inhibition of both MAO isoforms:
This dual inhibition expands its neuromodulatory scope compared to selective agents like selegiline. At higher doses, TCP also inhibits lysine-specific histone demethylase 1 (LSD1), an epigenetic regulator sharing structural homology with MAO [2] [9]. This off-target action, discovered in 2006, recontextualized TCP’s antidepressant mechanism by linking monoamine metabolism to gene expression modulation [9].
Clinically, TCP demonstrated efficacy in depression subtypes resistant to tricyclic antidepressants (TCAs), particularly atypical depression with reversed neurovegetative symptoms (hyperphagia, hypersomnia) [1] [9]. Its evolution reflects broader MAOI trends: initial enthusiasm (1950s), safety-driven decline (1960s–1980s), and modern reevaluation for treatment-resistant cases. Contemporary research explores TCP’s potential in neurodegenerative diseases via epigenetic modulation, underscoring its enduring scientific relevance [6] [9].
Table 3: Tranylcypromine’s Position in MAOI Generational Development
MAOI Generation | Representative Agents | Structural Features | TCP’s Distinctive Attributes |
---|---|---|---|
First (1950s) | Iproniazid, Phenelzine | Hydrazine linkage | Non-hydrazine cyclopropylamine structure |
Second (1960s) | Tranylcypromine, Isocarboxazid | Non-hydrazine/chemically novel | Amphetamine-like backbone enabling norepinephrine reuptake inhibition |
Third (1980s–present) | Selegiline, Moclobemide | Selective/reversible agents | Non-selective, irreversible inhibition with LSD1 cross-reactivity |
Note: LSD1 = Lysine-specific histone demethylase 1
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: